molecular formula C8H8N4S B13682830 1-(5-Benzothiazolyl)guanidine

1-(5-Benzothiazolyl)guanidine

Cat. No.: B13682830
M. Wt: 192.24 g/mol
InChI Key: GHRGVBNGERGVNW-UHFFFAOYSA-N
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Description

1-(5-Benzothiazolyl)guanidine is a compound that features a guanidine group attached to a benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The benzothiazole moiety is known for its biological activity, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Benzothiazolyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with S-methylisothiourea or cyano guanidine in an acidic medium . Another method includes the condensation of o-aminothiophenol with cyanoguanidine . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzothiazolyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted benzothiazoles, dihydrobenzothiazoles, and various guanidine derivatives .

Scientific Research Applications

1-(5-Benzothiazolyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Benzothiazolyl)guanidine involves its interaction with various molecular targets and pathways. The guanidine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Benzothiazolyl)guanidine is unique due to the presence of both the benzothiazole ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1,3-benzothiazol-5-yl)guanidine

InChI

InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-7-6(3-5)11-4-13-7/h1-4H,(H4,9,10,12)

InChI Key

GHRGVBNGERGVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C(N)N)N=CS2

Origin of Product

United States

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